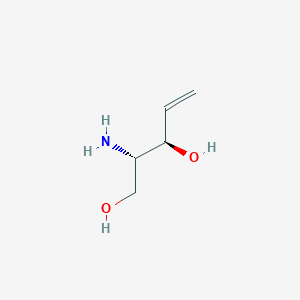

(2S,3R)-2-Aminopent-4-ene-1,3-diol

描述

Structure

3D Structure

属性

IUPAC Name |

(2S,3R)-2-aminopent-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-5(8)4(6)3-7/h2,4-5,7-8H,1,3,6H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAPFWJOYCVYIV-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717592 | |

| Record name | 2-Amino-2,4,5-trideoxy-D-erythro-pent-4-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631090-33-0 | |

| Record name | 2-Amino-2,4,5-trideoxy-D-erythro-pent-4-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Stereocontrolled Synthesis of 2s,3r 2 Aminopent 4 Ene 1,3 Diol and Analogues

Retrosynthetic Analysis and Strategic Disconnections Pertinent to Polyfunctional Chiral Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For polyfunctional chiral scaffolds like (2S,3R)-2-aminopent-4-ene-1,3-diol, this process involves strategically disconnecting bonds to simplify the structure into readily available or easily synthesizable starting materials. Key disconnections for this aminodiol often focus on the C-N and C-C bonds, leading to several logical synthetic approaches.

One common retrosynthetic strategy involves the disconnection of the C2-N bond, suggesting a late-stage introduction of the amine functionality. This could be achieved through methods like the asymmetric aminohydroxylation of a suitable alkene precursor. Another key disconnection is at the C2-C3 bond, pointing towards an aldol-type reaction between a two-carbon and a three-carbon fragment. Furthermore, disconnection of the C3-C4 bond suggests a strategy involving the addition of a vinyl nucleophile to a protected amino-aldehyde. Each of these disconnections presents its own set of challenges and opportunities regarding stereocontrol.

A retrosynthetic analysis might also consider the entire aminodiol unit as a single chiral synthon, which can be derived from the "chiral pool" – a collection of abundant and inexpensive naturally occurring chiral molecules. nih.gov This approach leverages the pre-existing chirality of the starting material to establish the desired stereochemistry in the final product.

Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of a molecule with multiple stereocenters, such as this compound, requires precise control over both enantioselectivity (control of the absolute configuration of each stereocenter) and diastereoselectivity (control of the relative configuration between stereocenters). Several powerful strategies have been developed to achieve this.

Chiral Pool Approaches Utilizing Readily Available Natural Precursors

The "chiral pool" provides an economical and efficient starting point for the synthesis of complex chiral molecules. nih.govnumberanalytics.com Natural products like carbohydrates and amino acids, with their inherent chirality, are frequently employed.

From Tartaric Acid: Tartaric acid, available in both enantiomeric forms, is a versatile starting material for the synthesis of various bioactive molecules. nih.gov Its C2 and C3 stereocenters can be strategically manipulated to form the core of the aminodiol. For instance, a derivative of L-tartaric acid can be converted into a key intermediate for the synthesis of complex molecules. clockss.org The synthesis of 2,3-dialkylated tartaric acid esters has been achieved through visible light photoredox-catalyzed reductive dimerization of α-ketoesters, offering a pathway to modified aminodiol precursors. nih.gov

From Carbohydrates: Sugars such as D-glucose are another rich source of chirality for the synthesis of natural products. nih.gov The multiple stereocenters in glucose can be selectively protected and modified to construct the desired aminodiol framework. For example, D-glucose has been used to synthesize segments of complex macrolide antibiotics, demonstrating the versatility of carbohydrates as chiral building blocks. nih.gov

From Amino Acids: Chiral α-amino acids from the chiral pool can also serve as precursors. researchgate.net For example, L-phenylalanine has been used as a starting material for the asymmetric synthesis of an aminodiol. researchgate.net

Asymmetric Catalysis in Stereoselective Bond Formations (e.g., Sharpless asymmetric aminohydroxylation, Pd-catalyzed reactions)

Asymmetric catalysis has revolutionized the synthesis of chiral compounds by enabling the direct formation of stereocenters with high enantiomeric excess.

Sharpless Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the syn-selective conversion of alkenes into N-protected 1,2-amino alcohols. nih.govrsc.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to induce enantioselectivity. rsc.orgorganic-chemistry.org The regioselectivity and enantioselectivity of the AA can be influenced by the choice of nitrogen source and ligand. organic-chemistry.orgresearchgate.net This method has been successfully applied in the total synthesis of various natural products and complex bioactive molecules containing the vicinal amino alcohol moiety. rsc.orgscispace.com

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.netlibretexts.org These reactions offer mild and chemoselective conditions suitable for complex molecule synthesis. researchgate.net For instance, Pd-catalyzed aminoarylation of alkenes can be used to construct nitrogen heterocycles with good stereocontrol. nih.gov The mechanism often involves an initial oxidative addition of an aryl halide to a Pd(0) catalyst, followed by aminopalladation and reductive elimination. nih.govsyr.edu These methods have been instrumental in the synthesis of pharmaceuticals and natural products. researchgate.netsyr.edu

Chemoenzymatic and Biocatalytic Syntheses of Aminodiols

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.govmanchester.ac.uk Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity. nih.govnih.gov

Enzyme-Catalyzed Reactions: Various enzymes, including hydrolases, oxidoreductases, and lyases, are employed in the synthesis of chiral amines and amino alcohols. nih.gov For example, transaminases can be used to introduce an amino group into a ketone precursor with high enantioselectivity. researchgate.net Lipases are widely used for the kinetic resolution of racemic alcohols and diols, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. nih.gov Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has shown excellent regioselectivity in the amidation of amino alcohols. nih.gov

Engineered Enzymes: Advances in protein engineering have expanded the substrate scope and catalytic efficiency of enzymes. nih.gov Directed evolution and computational redesign have been used to create enzymes with improved properties for specific transformations, making biocatalysis an increasingly viable option for the industrial production of chiral compounds. nih.gov For instance, engineered amine dehydrogenases can catalyze the reductive amination of ketones to produce chiral amines. nih.gov

Total Synthesis Strategies for Complex Derivatives Incorporating the Aminodiol Moiety

The total synthesis of complex natural products often involves the assembly of multiple fragments, where the aminodiol moiety can be a key building block. nih.govnih.govrsc.org The strategies employed in total synthesis highlight the practical application of the aforementioned methodologies. The synthesis of complex molecules often relies on a convergent approach, where different fragments are synthesized separately and then coupled together in the later stages. nih.gov This approach allows for greater flexibility and efficiency.

Investigation of Protecting Group Strategies and Their Influence on Yield and Stereoselectivity

Orthogonal Protection: Orthogonal protecting groups are those that can be removed under distinct conditions without affecting other protecting groups in the molecule. organic-chemistry.orgnumberanalytics.com This strategy is crucial for the selective manipulation of multiple functional groups. For example, a silyl (B83357) ether protecting an alcohol can be removed with fluoride (B91410) ions, while a carbamate (B1207046) protecting an amine can be cleaved by acid or hydrogenolysis. numberanalytics.com

Influence on Stereoselectivity: Protecting groups can influence the stereochemical outcome of a reaction by altering the steric and electronic environment of the reactive center. numberanalytics.commdpi.com A bulky protecting group can block one face of a molecule, directing an incoming reagent to the other face and thus controlling the stereoselectivity of the reaction. numberanalytics.com

Common Protecting Groups: A variety of protecting groups are available for alcohols and amines. libretexts.org For alcohols, common choices include silyl ethers (e.g., TBDMS, TIPS), acetals (e.g., acetonide, benzylidene acetal), and ethers (e.g., benzyl (B1604629), PMB). organic-chemistry.orglibretexts.org For amines, carbamates (e.g., Boc, Cbz) are frequently used. organic-chemistry.orgcreative-peptides.com The selection of the appropriate protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. wiley.com

The following table summarizes some common protecting groups for hydroxyl and amino functionalities and their typical deprotection conditions.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF), acid |

| Alcohol | Triisopropylsilyl ether | TIPS | Fluoride ion, acid |

| Alcohol | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Diol | Acetonide | - | Mild acid |

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

The strategic application of these advanced synthetic methodologies continues to enable the efficient and stereocontrolled synthesis of this compound and its analogues, paving the way for the discovery and development of new and improved pharmaceuticals and other valuable chemical entities.

Exploration of Reaction Pathways and Mechanistic Insights of 2s,3r 2 Aminopent 4 Ene 1,3 Diol

Transformations Involving the Amino Functionality

The primary amino group in (2S,3R)-2-Aminopent-4-ene-1,3-diol is a key site for a variety of chemical modifications, including N-functionalization and participation in intramolecular cyclization reactions to form heterocyclic structures.

N-Functionalization: Acylation, Alkylation, and Derivatization Reactions

The nucleophilic nature of the primary amine readily allows for N-acylation, N-alkylation, and other derivatization reactions. These transformations are fundamental in peptide synthesis, the preparation of pharmacologically active compounds, and for introducing protecting groups.

N-Acylation: The reaction of the amino group with acylating agents such as acid chlorides, anhydrides, or activated esters yields the corresponding N-acyl derivatives. The selective N-acylation of amino alcohols is a well-established transformation. For instance, the reaction with fatty acid chlorides can produce N-acyl amino alcohols, which are analogues of naturally occurring ceramides (B1148491) and other sphingolipids. google.com The use of a mixed anhydride (B1165640) method, generated from an organic acid and a sulfonyl chloride, provides an efficient means for the selective N-acylation of amino alcohols in the presence of hydroxyl groups. google.com

N-Alkylation: The amino group can also undergo alkylation with various alkylating agents. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups.

Table 1: Examples of N-Functionalization Reactions on Amino Alcohols

| Reagent | Reaction Type | Product Type |

| Acetyl Chloride | N-Acylation | N-Acetyl amino alcohol |

| Palmitoyl Chloride | N-Acylation | N-Palmitoyl amino alcohol |

| Benzaldehyde (B42025)/NaBH4 | Reductive Alkylation | N-Benzyl amino alcohol |

Heterocycle Formation via Intramolecular Cyclization (e.g., Oxazolidinones, Pyrrolidines, Piperidines)

The proximate arrangement of the amino and hydroxyl groups in this compound facilitates intramolecular cyclization reactions to form various five- and six-membered heterocycles. These heterocyclic scaffolds are prevalent in many natural products and pharmaceuticals.

Oxazolidinones: 2-Oxazolidinones are important chiral auxiliaries and are present in several commercial drugs. The synthesis of oxazolidinones from β-amino alcohols can be achieved through various methods, including reaction with phosgene (B1210022) or its equivalents, dialkyl carbonates, or through oxidative carbonylation. researchgate.net For vinyl-substituted oxazolidinones, a common strategy involves the cyclization of an allylic N-carbamate derivative. For example, the palladium-catalyzed cyclization of allylic N-arylsulfonylcarbamates derived from (Z)-4-acetoxy-2-buten-1-ols leads to the formation of 4-vinyloxazolidin-2-ones with high enantioselectivity. acs.org Another approach involves the pyrolysis of N-(1-methoxyethyl)-4,5-diphenyl-2-oxazolidinone to yield the corresponding N-vinyl-2-oxazolidinone. orgsyn.org

Pyrrolidines and Piperidines: While direct examples of pyrrolidine (B122466) and piperidine (B6355638) formation from this compound are not extensively documented, the general principles of intramolecular cyclization of amino alcohols can be applied. The synthesis of substituted pyrrolidines can be achieved through intramolecular reductive amination of γ-amino aldehydes, which could potentially be derived from the target molecule.

Transformations Involving the Hydroxyl Groups

The two hydroxyl groups, one primary and one secondary, offer sites for selective and non-selective functionalization, as well as opportunities for the formation of cyclic protecting groups that can influence the stereochemical outcome of subsequent reactions.

Selective and Non-Selective O-Functionalization (e.g., Etherification, Esterification)

The differential reactivity of the primary and secondary hydroxyl groups allows for selective functionalization under carefully controlled conditions.

Esterification: Esterification of the hydroxyl groups can be achieved using acid chlorides or anhydrides in the presence of a base. Selective esterification of the primary hydroxyl group is often possible due to its lower steric hindrance compared to the secondary hydroxyl group.

Etherification: The formation of ethers, such as benzyl (B1604629) or silyl (B83357) ethers, serves as a common protecting group strategy in multi-step synthesis. The selective protection of one hydroxyl group over the other can be challenging but is achievable using bulky silylating agents or through multi-step procedures involving temporary protection of the more reactive group.

Cyclic Acetal (B89532) and Ketal Formation for Stereocontrol and Protection

The 1,3-diol motif in this compound is well-suited for the formation of cyclic acetals and ketals, which serve as effective protecting groups for the diol functionality.

The reaction of the diol with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of a six-membered cyclic acetal or ketal. Common reagents for this purpose include acetone (B3395972) (to form an acetonide), benzaldehyde (to form a benzylidene acetal), or 2,2-dimethoxypropane. harvard.edu The formation of these cyclic structures can lock the conformation of the molecule, which can be exploited to direct the stereochemical outcome of reactions at other sites, such as the alkene. nih.gov General methods for the protection of 1,2- and 1,3-diols often favor acetonide formation for 1,2-diols, while benzylidene acetals show a preference for 1,3-diols. harvard.edu

Table 2: Common Protecting Groups for 1,3-Diols

| Reagent | Protecting Group |

| Acetone/Acid Catalyst | Acetonide |

| Benzaldehyde/Acid Catalyst | Benzylidene Acetal |

| 2,2-Dimethoxypropane/Acid Catalyst | Acetonide |

Reactivity of the Alkene Moiety

The terminal alkene in this compound is a versatile functional group that can participate in a wide array of addition and transformation reactions.

Hydrogenation: The double bond can be readily reduced to the corresponding saturated alkane by catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst.

Oxidation: The alkene can undergo various oxidation reactions. Epoxidation with reagents like m-CPBA would yield the corresponding epoxide. Dihydroxylation using osmium tetroxide would lead to a tetrol derivative. Ozonolysis would cleave the double bond to produce a four-carbon amino-diol aldehyde.

Addition Reactions: The alkene can undergo electrophilic addition reactions. For example, the addition of halogens (e.g., Br2) would result in the formation of a dihaloalkane.

While specific studies on the reactivity of the alkene in this compound are limited, the reactivity of similar vinyl-substituted heterocycles provides valuable insights. For instance, the radical vinylation of N-acylpyrrolidines with vinyl bromides has been reported. rsc.org Furthermore, palladium-catalyzed reactions involving vinyl groups are common in organic synthesis, including the retro-pallada-Diels-Alder reaction for C(alkyl)-C(vinyl) bond cleavage. nih.gov

Stereoselective Olefin Transformations (e.g., Dihydroxylation, Epoxidation, Cycloaddition)

The vinyl group in this compound is a prime site for stereoselective transformations, with the existing chiral centers expected to exert significant influence on the stereochemical outcome of these reactions.

Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org In the case of this compound, the dihydroxylation of the terminal double bond would lead to the formation of a polyhydroxylated amino alcohol. The stereochemical outcome of this reaction is highly dependent on the chiral ligand used (e.g., (DHQD)2PHAL or (DHQ)2PHAL in AD-mix-β and AD-mix-α, respectively). wikipedia.org The existing hydroxyl and amino groups can also act as directing groups, influencing the facial selectivity of the osmium tetroxide addition. For instance, in cyclic allylic alcohols and amides, hydrogen bonding between the substrate and the osmium tetroxide-ligand complex can lead to syn-dihydroxylation with respect to the directing group. organic-chemistry.org For acyclic systems like the target molecule, the stereoselectivity can be predicted using established models for Sharpless dihydroxylation, which consider the steric and electronic properties of the substituents on the alkene. wikipedia.orgresearchgate.net The reaction is proposed to proceed through a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester which is then hydrolyzed to the diol. organic-chemistry.orgwikipedia.org

Epoxidation: The epoxidation of the vinyl group in this compound can be achieved using various reagents, with the stereoselectivity being a key consideration. The epoxidation of allylic alcohols is a well-studied class of reactions. psu.edu The presence of the allylic hydroxyl group at C3 can direct the epoxidation, often leading to high diastereoselectivity. For example, vanadium-based catalysts are known to be highly selective for the epoxidation of alkenes with allylic alcohols. psu.edu The Sharpless asymmetric epoxidation, employing a titanium-tartrate catalyst, is another powerful tool for the enantioselective epoxidation of allylic alcohols, providing optically active epoxy alcohols. youtube.com The stereochemical outcome can be predicted based on the specific enantiomer of the diethyl tartrate used. Furthermore, the amino group, particularly when protected, can also influence the stereoselectivity of epoxidation. nih.gov The mechanism of these directed epoxidations often involves the coordination of the catalyst to the hydroxyl or protected amino group, which then delivers the oxidant to one face of the double bond. psu.edu

Cycloaddition: The vinyl group of this compound can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, to construct cyclic structures. rsc.orgrsc.orgresearchgate.net For instance, as a dienophile, it can react with a variety of dienes. The stereoselectivity of these reactions would be influenced by the existing stereocenters. In Diels-Alder reactions involving chiral dienophiles, the approach of the diene is often dictated by the steric hindrance and electronic interactions of the substituents on the chiral centers. Photochemical [2+2] cycloadditions are another possibility for forming four-membered rings. researchgate.net The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital theory. youtube.com

Table 1: Potential Stereoselective Olefin Transformations of this compound Derivatives

| Transformation | Typical Reagents/Catalysts | Expected Product Type | Key Stereochemical Influences | Representative Reference |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | OsO4 (cat.), AD-mix-α or AD-mix-β | Polyhydroxylated amino alcohol | Chiral ligand, directing effect of OH and NH2 groups | organic-chemistry.orgwikipedia.orgorganic-chemistry.org |

| Asymmetric Epoxidation | Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH | Epoxy-aminodiol | Chiral tartrate, directing effect of C3-OH | psu.eduyoutube.com |

| Diels-Alder Cycloaddition | Electron-rich diene, heat or Lewis acid | Cyclohexene derivative | Steric and electronic effects of substituents at C2 and C3 | rsc.orgresearchgate.net |

Olefin Metathesis for Ring Formation or Chain Extension

Olefin metathesis, a powerful carbon-carbon bond-forming reaction, can be applied to derivatives of this compound to achieve ring formation or chain extension. researchgate.netnih.govnih.govacs.org This transformation is typically catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, such as Grubbs or Schrock catalysts. researchgate.netnih.gov

Ring-Closing Metathesis (RCM): To perform a ring-closing metathesis, the parent compound would first need to be functionalized to contain a second terminal alkene. For example, acylation of the amino group with an unsaturated acyl chloride (e.g., acryloyl chloride) or etherification of the primary hydroxyl group with an allyl halide would introduce the necessary second olefin. The resulting diene could then undergo RCM to form a nitrogen or oxygen-containing heterocyclic ring. nih.govwikipedia.org The size of the ring formed would depend on the length of the tether connecting the two double bonds. The success of RCM can be influenced by factors such as the stability of the resulting ring and the potential for catalyst deactivation by the amino group, which can sometimes be mitigated by using N-protected substrates. nih.gov

Chain Extension (Cross-Metathesis): Cross-metathesis (CM) offers a route to extend the carbon chain of this compound. researchgate.netnih.gov By reacting the terminal vinyl group with another olefin in the presence of a metathesis catalyst, a new, longer-chain unsaturated aminodiol can be synthesized. The stereochemistry of the newly formed double bond (E/Z selectivity) can be an issue in cross-metathesis, although certain catalysts and conditions can favor the formation of one isomer. researchgate.net The choice of the cross-coupling partner and the catalyst is crucial for achieving high yields and selectivities. organic-chemistry.org

Table 2: Potential Olefin Metathesis Reactions of this compound Derivatives

| Transformation | Required Substrate Modification | Typical Catalysts | Product Type | Key Considerations | Representative Reference |

|---|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Introduction of a second terminal alkene (e.g., N-allylation) | Grubbs I or II, Hoveyda-Grubbs catalysts | N- or O-heterocycle | Ring size, catalyst stability, N-protection | nih.govwikipedia.orgcapes.gov.br |

| Cross-Metathesis (CM) | None (for the parent compound) | Grubbs II, Schrock catalysts | Chain-extended unsaturated aminodiol | E/Z selectivity, choice of coupling partner | organic-chemistry.orgresearchgate.netnih.gov |

Elucidation of Reaction Mechanisms and Kinetic Studies of Key Transformations

Understanding the reaction mechanisms and kinetics of the aforementioned transformations is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Stereoselective Olefin Transformations: The mechanism of the Sharpless asymmetric dihydroxylation involves the formation of a chiral osmium tetroxide-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene. organic-chemistry.orgwikipedia.org The chiral ligand creates a binding pocket that favors the approach of the alkene from a specific face, leading to high enantioselectivity. Kinetic studies have shown that the reaction is first order in both the osmium catalyst and the alkene.

In directed epoxidations of allylic alcohols, the mechanism involves the formation of a catalyst-substrate complex. For vanadium-catalyzed epoxidations, the allylic hydroxyl group coordinates to the vanadium center, and the peroxide is then delivered to the same face of the alkene. psu.edu Kinetic studies of the epoxidation of allylic alcohols with methyltrioxorhenium (MTO) as a catalyst have revealed that a diperoxorhenium species is the active catalyst. organic-chemistry.org The reaction rate is dependent on the concentrations of the catalyst, hydrogen peroxide, and the allylic alcohol.

Mechanism of Olefin Metathesis: The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the reaction of the alkene with a metal-carbene (alkylidene) catalyst to form a metallacyclobutane intermediate. acs.org This intermediate can then undergo a retro-[2+2] cycloaddition to give a new alkene and a new metal-carbene, thus propagating the catalytic cycle. researchgate.netacs.org The reaction is typically driven to completion by the removal of a volatile byproduct, such as ethylene (B1197577) in the case of RCM of terminal dienes. researchgate.net Kinetic studies of ring-closing metathesis have been performed to understand the rates of initiation, propagation, and termination steps, which are influenced by the catalyst structure, substrate, and reaction conditions. caltech.edu For Grubbs-type catalysts, a dissociative mechanism is generally favored, where a phosphine (B1218219) ligand dissociates before the olefin coordinates to the metal center. nih.gov

Derivatization and Design of Advanced Chiral Scaffolds from 2s,3r 2 Aminopent 4 Ene 1,3 Diol

Synthesis of Chiral Ligands for Asymmetric Catalysis

A comprehensive search of scholarly articles and chemical repositories has yielded no specific examples of the synthesis of chiral ligands derived from (2S,3R)-2-aminopent-4-ene-1,3-diol for use in asymmetric catalysis. While the broader class of amino-alcohols is frequently employed in the development of catalysts for enantioselective reactions, this particular aminopentenediol has not been documented as a precursor for such ligands. The potential utility of its vicinal amino and hydroxyl groups, combined with the chirality at the C2 and C3 positions, remains a theoretical concept rather than a demonstrated application.

Investigation of Stereodirecting Properties of Derived Auxiliaries

The investigation of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the transfer of chirality to a prochiral substrate. While the stereochemical complexity of this compound makes it a candidate for development into a chiral auxiliary, there is no available research on the stereodirecting properties of any such derived auxiliaries. The influence of its stereocenters on the outcome of diastereoselective reactions remains an unexamined area of study.

Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry for Scaffold Exploration

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful tools for the exploration of chemical space and the discovery of novel bioactive compounds. A central tenet of DOS is the use of simple, chiral building blocks to generate a wide array of structurally diverse molecules. Despite its apparent suitability as a starting point for DOS campaigns, this compound has not been featured in any published libraries or combinatorial chemistry efforts aimed at scaffold exploration. Its potential to generate diverse molecular skeletons through the differential functionalization of its amino, hydroxyl, and vinyl groups is, as of now, untapped.

Advanced Spectroscopic and Chromatographic Methodologies for Stereochemical Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the molecular structure and stereochemistry of organic compounds. By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise arrangement of atoms in (2S,3R)-2-aminopent-4-ene-1,3-diol can be elucidated.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for assigning the basic carbon skeleton and attached protons. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule. For this compound, specific chemical shifts would be expected for the protons and carbons of the aminopentene diol backbone. For instance, the protons attached to the stereocenters (C2 and C3) and the vinyl group (C4 and C5) would exhibit characteristic chemical shifts and coupling patterns.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecule.

HSQC correlates directly bonded carbon atoms with their attached protons. nih.gov

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular structure.

For determining the relative stereochemistry of the two stereocenters (C2 and C3), Nuclear Overhauser Effect (NOE) spectroscopy is particularly valuable. NOE detects through-space interactions between protons that are in close proximity, providing information about the spatial arrangement of substituents. By analyzing the NOE correlations between the protons on C2 and C3, the syn or anti relationship of the amino and hydroxyl groups can be determined.

To assign the absolute stereochemistry, chiral derivatizing agents (CDAs) are often used in conjunction with NMR. nih.gov These reagents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react with the amino and hydroxyl groups of the diol to form diastereomeric esters or amides. usm.edu The differing spatial arrangement of the chiral auxiliary relative to the stereocenters of the analyte leads to observable differences in the chemical shifts of nearby protons, allowing for the assignment of the absolute configuration. nih.govresearchgate.net

A hypothetical ¹H NMR data table for a derivative of this compound is presented below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a | 3.65 | dd | 11.5, 4.5 |

| H-1b | 3.58 | dd | 11.5, 6.0 |

| H-2 | 3.10 | m | - |

| H-3 | 4.25 | dt | 8.0, 4.0 |

| H-4 | 5.90 | ddd | 17.0, 10.5, 8.0 |

| H-5a | 5.30 | d | 17.0 |

| H-5b | 5.20 | d | 10.5 |

| NH₂ | 1.80 | br s | - |

| OH | 2.50 | d | 5.0 |

This table is illustrative and actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques that can be used to generate the molecular ion [M+H]⁺ with minimal fragmentation. This allows for the accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. For unsaturated amino diols, characteristic fragmentation patterns can be observed. nih.govnih.gov For example, cleavage between the two vicinal diols is a common fragmentation pathway. nih.govnih.gov The fragmentation of the vinyl group and loss of small neutral molecules like water and ammonia (B1221849) are also expected.

Analysis of the fragmentation patterns can help to confirm the presence of the amino, hydroxyl, and vinyl functional groups and their relative positions within the molecule.

| Ion | m/z (calculated) | Possible Structure/Fragment |

| [M+H]⁺ | 118.0863 | Protonated molecule |

| [M+H-H₂O]⁺ | 100.0757 | Loss of water |

| [M+H-NH₃]⁺ | 101.0600 | Loss of ammonia |

| C₃H₆NO⁺ | 72.0444 | Fragment from cleavage between C3-C4 |

| C₂H₅O₂⁺ | 61.0284 | Fragment containing C1 and C2 |

This table is illustrative and actual fragmentation patterns may vary based on the MS technique and conditions used.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

Chiral chromatography is a crucial technique for separating stereoisomers and assessing the enantiomeric and diastereomeric purity of chiral compounds. nih.govnih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for chiral separations.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation of enantiomers and diastereomers. nih.govsigmaaldrich.com This is typically achieved by using a chiral stationary phase (CSP). CSPs are themselves chiral and interact differently with the enantiomers of the analyte, leading to different retention times and thus separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are very common and effective for a wide range of compounds, including amino alcohols. mdpi.com

For this compound, a suitable chiral HPLC method would allow for the separation of the (2S,3R) diastereomer from its other stereoisomers: (2R,3S), (2S,3S), and (2R,3R). The enantiomeric excess (e.e.) and diastereomeric excess (d.e.) can be accurately quantified by integrating the peak areas of the separated isomers. zendy.io

Chiral Gas Chromatography (GC) can also be used for the analysis of volatile chiral compounds. Prior to analysis, the amino and hydroxyl groups of this compound would typically need to be derivatized to increase volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or silylating agents. The separation is then performed on a column coated with a chiral stationary phase.

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and its derivatives. For non-volatile compounds like amino diols, HPLC is generally the preferred method.

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (2R,3R) | 10.2 | 0.5 |

| (2S,3S) | 11.5 | 0.5 |

| (2R,3S) | 13.8 | 1.0 |

| (2S,3R) | 15.1 | 98.0 |

This table represents a hypothetical chromatogram showing the separation of the four stereoisomers of 2-aminopent-4-ene-1,3-diol, indicating high diastereomeric and enantiomeric purity of the (2S,3R) isomer.

Circular Dichroism (CD) Spectroscopy for Chiroptical Property Characterization

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly useful for characterizing the stereochemistry of chiral compounds in solution and can be used to assign absolute configuration, often in conjunction with theoretical calculations.

The CD spectrum of this compound would show characteristic Cotton effects (positive or negative peaks) at specific wavelengths corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the three-dimensional structure of the molecule.

By comparing the experimental CD spectrum with the theoretically calculated spectrum for a given absolute configuration (e.g., using time-dependent density functional theory, TD-DFT), the absolute stereochemistry can be assigned. This approach is particularly valuable when X-ray crystallography is not feasible. researchgate.net

CD spectroscopy can also be used to study conformational changes in solution and to assess the enantiomeric purity of a sample, as the intensity of the CD signal is proportional to the concentration of the chiral analyte. Induced CD, where a chiral analyte imparts a CD signal to an achiral host molecule, is another application for chiroptical sensing. rsc.orgrsc.org

| Wavelength (nm) | Molar Ellipticity (Δε) |

| 210 | +2.5 |

| 235 | -1.8 |

This table shows hypothetical CD data for this compound, with positive and negative Cotton effects at different wavelengths.

Computational and Theoretical Investigations of 2s,3r 2 Aminopent 4 Ene 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic landscape of a molecule. For (2S,3R)-2-aminopent-4-ene-1,3-diol, these calculations would reveal key insights into its stability and reactivity.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Description | Predicted Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and electronic stability. | A smaller HOMO-LUMO gap would suggest higher reactivity, indicating the molecule can be more easily excited and participate in chemical reactions. The presence of the amine and hydroxyl groups, along with the double bond, would influence the energy levels of these frontier orbitals. |

| Electron Density Distribution | This maps the probability of finding an electron in different regions of the molecule. | The electron density would be expected to be highest around the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively. This polarization is crucial for understanding intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | MEP maps illustrate the charge distribution from the perspective of an approaching reactant, highlighting electrophilic and nucleophilic sites. | For this compound, negative potential (red/yellow) would be concentrated near the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine and hydroxyl groups. |

Detailed research findings on analogous compounds show that the choice of functional and basis set in DFT calculations is critical for obtaining accurate predictions of these electronic properties.

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of this compound is not static. It exists as an ensemble of different conformers in equilibrium. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

Methods for Conformational Analysis:

Molecular Mechanics (MM): This method uses classical physics to provide a rapid exploration of the potential energy surface, identifying a broad range of possible conformations.

Quantum Chemical Methods (e.g., DFT): These more accurate but computationally intensive methods are used to optimize the geometry and calculate the relative energies of the low-energy conformers identified by MM.

Elucidation of Reaction Mechanisms and Transition State Structures through Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its role as a chiral building block in other reactions.

Key Aspects of Reaction Mechanism Elucidation:

| Aspect | Description |

| Reactant and Product Optimization | The geometries of the starting materials and final products are fully optimized to determine their relative energies. |

| Transition State (TS) Searching | The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides critical information about the geometry of the activated complex. |

| Intrinsic Reaction Coordinate (IRC) Calculations | IRC calculations trace the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the desired species. |

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and kinetics of a proposed reaction mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy, which is essential for its characterization.

Predicted Spectroscopic Data:

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the structure of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is crucial for identifying the functional groups present in the molecule. The predicted frequencies for the O-H, N-H, and C=C stretching vibrations would be characteristic of this compound.

Example of a Predicted Vibrational Frequency Table (Hypothetical):

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3400-3600 |

| N-H Stretch | ~3300-3500 |

| C=C Stretch | ~1640-1680 |

| C-O Stretch | ~1050-1150 |

| C-N Stretch | ~1020-1250 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations often model molecules in the gas phase, their behavior in solution can be significantly different. Molecular Dynamics (MD) simulations can bridge this gap by modeling the explicit interactions between the solute (this compound) and solvent molecules over time.

Insights from Molecular Dynamics Simulations:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute, particularly the hydrogen bonding patterns between water (or another protic solvent) and the hydroxyl and amino groups.

Conformational Dynamics: These simulations can track the transitions between different conformations of the molecule in solution, providing a more realistic picture of its dynamic nature than static calculations.

Transport Properties: Properties such as the diffusion coefficient can be calculated, providing insight into how the molecule moves through a solution.

For this compound, MD simulations would be particularly useful for understanding its behavior in biological systems, where interactions with water are paramount.

Role of 2s,3r 2 Aminopent 4 Ene 1,3 Diol As a Chiral Building Block in Complex Molecule Synthesis

Application in the Construction of Biologically Relevant Frameworks and Natural Product Cores

The 1,3-amino alcohol motif is a cornerstone of many biologically significant molecules and natural products. The (2S,3R) stereoconfiguration is particularly relevant as it forms the core of important classes of compounds like sphingolipids and certain amino acid-derived natural products. Synthetic chemists leverage (2S,3R)-2-aminopent-4-ene-1,3-diol and its derivatives to access these complex scaffolds efficiently.

The synthesis of sphingosine (B13886) analogues is a prominent application. beilstein-journals.orgresearchgate.net Sphingosine, a key component of cell membranes, is a long-chain amino alcohol, and the synthesis of its analogues is a major area of research. drugfuture.com By using this compound as a starting point, chemists can introduce various lipophilic chains to the vinyl terminus, thereby creating a library of sphingosine-like molecules. beilstein-journals.org

Another significant application is in the synthesis of the non-proteinogenic amino acid detoxinine. This natural product contains a 2-amino-1,3-diol core. Methodologies have been developed for the stereodivergent synthesis of all four isomers of detoxinine, highlighting the importance of accessing specific 2-amino-1,3-diol configurations like the (2S,3R) isomer for building such natural product cores. rsc.org The vinyl group of this compound serves as a versatile handle for elaboration into the remainder of the natural product structure through reactions like oxidation and carbon-carbon bond formation.

The table below summarizes the utility of this building block in constructing such frameworks.

| Target Framework/Core | Synthetic Utility of this compound | Key Transformations |

| Sphingolipid Analogues | Provides the essential (2S,3R)-2-amino-1,3-diol headgroup. | Olefin metathesis or cross-coupling at the C5 position to append long alkyl chains. |

| Detoxinine Core | Serves as a precursor to the key amino acid structure with the correct stereochemistry. | Oxidation of the vinyl group and further functionalization to form the carboxylic acid moiety. |

| Pinane-based Aminodiols | Acts as a fundamental chiral template for creating novel hybrid molecules. beilstein-journals.orgbeilstein-archives.org | Protection of amino and hydroxyl groups, followed by modification of the vinyl group. beilstein-journals.org |

Stereoselective Introduction of Multiple Chiral Centers in Target Molecules

A key advantage of using a chiral building block like this compound is the ability to influence the stereochemical outcome of subsequent reactions. The pre-existing stereocenters at C2 and C3 exert a powerful directing effect, enabling the stereoselective formation of new chiral centers in a process known as substrate-controlled synthesis.

The hydroxyl group at C3, for example, can direct the epoxidation of the C4-C5 double bond. In a directed epoxidation (e.g., using m-CPBA or a Sharpless epoxidation), the reagent is delivered to one face of the alkene, guided by the nearby chiral center, resulting in the formation of an epoxide with a predictable stereochemistry. This introduces two new stereocenters (at C4 and C5) with high diastereoselectivity.

Similarly, other additions across the double bond can be rendered stereoselective. The existing chirality creates a diastereotopic environment around the vinyl group, making one side more sterically accessible or electronically favored for attack than the other. This principle is fundamental in extending the chiral information from the starting material to the more complex product. Flexible strategies in allene (B1206475) aziridination have been developed to achieve complete stereodivergence in producing 2-amino-1,3-diols, demonstrating that both reagent and substrate control can be effectively used to transfer chirality from a precursor to create specific diastereomeric products. rsc.org

The following table illustrates how the chiral core can direct the formation of new stereocenters.

| Reaction Type | New Chiral Centers Formed | Directing Group(s) | Expected Stereochemical Control |

| Directed Epoxidation | C4, C5 | C3-hydroxyl | High diastereoselectivity, leading to a specific epoxy-diol isomer. |

| Dihydroxylation | C4, C5 | C3-hydroxyl, C2-amine | High diastereoselectivity, influenced by chelation or steric hindrance. |

| Radical Addition to Alkene | C4 | C3-hydroxyl | Moderate to high facial selectivity depending on the radical and reaction conditions. |

| Cyclopropanation | C4, C5 | C3-hydroxyl | Diastereoselective formation of a specific cyclopropyl (B3062369) derivative. |

Synthesis of Analogues and Stereoisomers for Methodological Development and Structure-Activity Relationship Studies (chemical synthesis aspect)

The systematic modification of a lead structure is crucial for developing new synthetic methodologies and for conducting structure-activity relationship (SAR) studies. This compound is an ideal starting scaffold for such investigations from a chemical synthesis standpoint. By keeping the core (2S,3R)-amino-diol moiety constant, chemists can explore the impact of modifications at other positions.

For SAR studies, libraries of analogues are often synthesized. For instance, a series of 2-substituted 2-aminopropane-1,3-diols were synthesized to evaluate how changes in the alkyl side chain affect biological properties. nih.gov This type of study relies on the ability to reliably produce the core aminodiol structure and then append various functional groups. Using this compound, one could synthesize a library of compounds by:

N-Alkylation/Acylation: Introducing various substituents on the C2-amino group.

Chain Extension: Modifying the vinyl group via cross-coupling or metathesis to attach different aryl or alkyl fragments.

O-Functionalization: Derivatizing the hydroxyl groups at C1 and C3.

Furthermore, the development of new synthetic methods often requires access to all possible stereoisomers of a target molecule to test the scope and selectivity of the new reaction. The synthesis of all four stereoisomers of detoxinine, which contains a 2-amino-1,3-diol fragment, is a prime example of how access to different stereochemical arrangements is critical for methodological development. rsc.org By starting with a defined building block, chemists can develop and validate synthetic routes that are flexible enough to produce other isomers, thereby proving the robustness of their methodology.

| Type of Analogue/Stereoisomer | Purpose of Synthesis (Chemical Aspect) | Synthetic Approach from this compound |

| N-Substituted Analogues | To probe the steric and electronic requirements of a reaction or binding site. | Reductive amination or acylation of the primary amine. |

| C5-Substituted Analogues | To explore the impact of lipophilicity or aromatic interactions on molecular properties. | Heck coupling, Suzuki coupling, or olefin metathesis at the vinyl group. |

| Stereoisomers (e.g., (2R,3S), (2S,3S)) | To develop and validate stereodivergent synthetic routes and establish the absolute stereochemistry required for a given transformation. | Inversion of stereocenters (e.g., via Mitsunobu reaction) or de novo synthesis starting from a different chiral pool material. |

| Epoxidized/Reduced Analogues | To introduce conformational rigidity or new functional groups for further reaction. | Stereoselective epoxidation of the alkene or hydrogenation to the corresponding saturated diol. |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized and stereochemically defined molecules like (2S,3R)-2-Aminopent-4-ene-1,3-diol presents a significant challenge. Modern synthetic chemistry is increasingly focused on developing not only efficient but also sustainable methods that minimize environmental impact.

One of the most promising approaches for the sustainable synthesis of chiral aminodiols is biocatalysis. nih.govmdpi.com Enzymes, operating under mild conditions in aqueous media, offer exquisite chemo-, regio-, and stereoselectivity, often obviating the need for complex protecting group strategies. nih.gov For the synthesis of this compound, a chemoenzymatic strategy could be envisioned. For instance, an aldolase (B8822740) could catalyze the stereoselective addition of an acetaldehyde (B116499) equivalent to an appropriate three-carbon aldehyde, followed by a transaminase or an imine reductase (IRED) to introduce the amino group with the desired (2S) configuration. nih.govwiley.com The use of enzymes from diverse sources, including those discovered through metagenomic screening, continues to expand the toolbox for creating complex chiral molecules. nih.gov

In addition to biocatalysis, modern organocatalysis and transition-metal catalysis offer powerful tools for the stereoselective synthesis of allylic aminodiols. For example, asymmetric aminohydroxylation of a suitable pentadiene precursor could, in principle, install the required amino and hydroxyl groups in a single step with high stereocontrol. Similarly, the rearrangement of allylic trifluoroacetimidates, a type of rsc.orgrsc.org sigmatropic rearrangement, is a known method for the stereoselective synthesis of allylic amines, which could be a key step in a multi-step synthesis of the target molecule. rsc.org The development of green and sustainable methods for the synthesis of valuable allylic amines often involves the use of water as a solvent and palladium catalysis, which minimizes the use of hazardous organic solvents. researchgate.net

The table below summarizes potential sustainable synthetic strategies applicable to the synthesis of this compound and related chiral aminodiols.

| Synthetic Strategy | Key Transformation | Advantages | Relevant Research |

| Biocatalysis | Enzymatic aldol (B89426) addition followed by reductive amination | High stereoselectivity, mild reaction conditions, environmentally benign. mdpi.comnih.gov | Development of novel imine reductases and aldolases. nih.gov |

| Organocatalysis | Asymmetric aminohydroxylation | Metal-free, high enantioselectivity. | Synthesis of complex natural products. |

| Transition-Metal Catalysis | Palladium-catalyzed allylic amination | High efficiency, good functional group tolerance. researchgate.net | Green synthesis in aqueous media. researchgate.net |

Exploration of Unprecedented Reactivity and Derivatization Strategies

The unique combination of functional groups in this compound—a primary amine, two secondary alcohols, and a terminal alkene—offers a rich landscape for chemical modification and the synthesis of novel derivatives. The exploration of its reactivity is crucial for unlocking its potential in various applications, including as a scaffold in drug discovery.

Derivatization strategies can target one or more of these functional groups. The primary amine is a key site for modification, allowing for the introduction of a wide range of substituents through acylation, alkylation, or sulfonylation. Such modifications can profoundly alter the molecule's biological activity, as seen in many amine-containing pharmaceuticals. mdpi.com

The two hydroxyl groups can be selectively protected or functionalized. For instance, the formation of acetals or ketals can protect the diol system, allowing for selective reactions at the amine or alkene. Alternatively, the hydroxyl groups can be esterified or etherified to produce new chemical entities. The vicinal arrangement of the amino and hydroxyl groups also allows for the formation of oxazolidine (B1195125) rings, which can serve as both a protecting group strategy and a source of new structural diversity. nih.gov

The terminal alkene is another site for chemical manipulation. It can undergo a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation. Furthermore, it can participate in powerful carbon-carbon bond-forming reactions like cross-metathesis, which would allow for the introduction of diverse side chains. The derivatization of unsaturated compounds is a broad field, with methods like pre-column derivatization with reagents such as ortho-aminophenol being used for the analysis of unsaturated fatty acids by GC-MS. spkx.net.cn Similar principles could be applied to develop analytical methods for this compound and its derivatives.

The table below outlines potential derivatization strategies for this compound.

| Functional Group | Derivatization Reaction | Potential Products |

| Primary Amine | Acylation, Alkylation, Sulfonylation | Amides, secondary/tertiary amines, sulfonamides |

| Diol | Acetal (B89532)/Ketal formation, Esterification | Protected diols, esters |

| Alkene | Hydrogenation, Halogenation, Epoxidation | Saturated analogues, halogenated derivatives, epoxides |

| Multiple Groups | Oxazolidine formation | Heterocyclic derivatives |

Advancements in Computational and Data-Driven Chemical Research for Aminodiol Systems

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. For a molecule like this compound, these methods can provide profound insights into its structure, properties, and reactivity, thereby accelerating research and development.

Density Functional Theory (DFT) calculations, for instance, can be employed to predict the most stable conformation of the molecule, which is crucial for understanding its interaction with biological targets. mdpi.com Furthermore, computational methods can elucidate reaction mechanisms, helping to explain the stereochemical outcome of synthetic reactions and to design more selective catalysts. mdpi.comsmu.edu The investigation of reaction mechanisms through computational analysis can be approached by studying stationary points on the potential energy surface and the intrinsic reaction coordinate (IRC) path connecting them. smu.edu Recent advances allow for the fast-track computational analysis of reaction mechanisms, providing comprehensive insights even for complex systems. rsc.orgresearchgate.net

Data-driven approaches, including machine learning and artificial intelligence, are also poised to revolutionize the study of aminodiol systems. By analyzing large datasets of known compounds and their properties, predictive models can be built to estimate the biological activity or synthetic accessibility of novel molecules like this compound. These in silico methods can significantly reduce the time and cost associated with experimental screening.

The following table highlights the application of computational and data-driven methods in the study of aminodiol systems.

| Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies. mdpi.com | Prediction of stable conformers, understanding stereoselectivity in synthesis. |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion and interactions. | Understanding interactions with biological macromolecules. |

| Machine Learning/AI | Predictive modeling of properties and activities. | Estimation of potential biological targets and synthetic routes. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering numerous advantages in terms of efficiency, safety, and scalability. amf.chresearchgate.net For the synthesis of fine chemicals and pharmaceutical intermediates like this compound, flow chemistry presents a powerful platform for process optimization and on-demand production. researchgate.net

Automated flow synthesis systems enable the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. rsc.orgsyrris.com These systems can also integrate multiple synthetic steps, purification, and analysis into a single, continuous process, significantly reducing manual labor and the potential for human error. rsc.orgntu.edu.sg The development of automated flow reactors is a key area of research, with the goal of creating self-optimizing systems that can autonomously identify the best reaction conditions. ntu.edu.sg

The synthesis of chiral molecules, in particular, has benefited from the application of flow chemistry. nih.govrsc.org Continuous flow processes have been successfully developed for a range of asymmetric transformations, including those catalyzed by enzymes, organometallics, and organocatalysts. nih.gov Such methodologies could be readily adapted for the synthesis of this compound, allowing for its efficient and scalable production. The integration of flow chemistry with automated platforms is expected to accelerate the discovery and development of new chemical entities based on the aminodiol scaffold. syrris.comyoutube.com

The table below summarizes the benefits of integrating flow chemistry and automation in the context of synthesizing this compound.

| Technology | Key Advantages | Relevance to this compound Synthesis |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. amf.ch | Precise control over stereoselective reactions, safe handling of reactive intermediates. |

| Automated Synthesis | High-throughput screening, process optimization, reproducibility. rsc.orgsyrris.com | Rapid optimization of synthetic routes, on-demand production of derivatives. |

| Integrated Systems | End-to-end synthesis, purification, and analysis. rsc.org | Streamlined production from starting materials to purified product. |

常见问题

Basic Research Questions

Q. What are the key structural features and stereochemical considerations for identifying (2S,3R)-2-Aminopent-4-ene-1,3-diol?

- Methodological Answer : Use NMR spectroscopy to confirm the (2S,3R) configuration and the 4-ene geometry. Key signals include:

- -NMR: Doublet for the C4 proton (δ ~5.3–5.7 ppm, J = 15–16 Hz) indicating trans-configuration .

- -NMR: Carbons adjacent to hydroxyl/amino groups (C1, C3) appear at δ 60–70 ppm.

- Chiral HPLC or polarimetry validates enantiomeric purity .

Q. How is this compound synthesized in a laboratory setting?

- Methodological Answer : Employ asymmetric catalysis or chiral auxiliaries to install the (2S,3R) configuration. Example protocol:

- Start with D-serine or L-threonine derivatives as chiral templates .

- Use Sharpless epoxidation or Julia–Kocienski olefination to introduce the 4-ene moiety .

- Purify intermediates via flash chromatography and confirm purity via LC-MS .

Q. What are the primary biological roles of this compound in model organisms?

- Methodological Answer : Study its role in sphingolipid metabolism using genetic knockout models (e.g., Drosophila) or isotopic tracing. Key findings:

- In Drosophila, it induces muscle degeneration via ceramide synthase inhibition , disrupting sphingolipid homeostasis .

- Acts as a protein kinase C (PKC) inhibitor in vitro (IC ~10 µM), comparable to longer-chain sphingosines .

- Experimental Design : Compare effects with C14/C18 analogs to assess chain-length dependency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Perform cell-type-specific lipidomic profiling to contextualize activity. Factors to consider:

- Membrane permeability : Shorter chains (C5) may exhibit faster uptake but lower stability than C18 sphingosines .

- Metabolic conversion : Use -labeled analogs to track incorporation into complex sphingolipids .

- Species-specific enzymes : Test activity in cells with overexpressed sphingosine kinases or ceramide synthases .

Q. What advanced analytical strategies are recommended for detecting trace amounts of this compound in biological matrices?

- Methodological Answer : Combine LC-MS/MS with derivatization (e.g., dansyl chloride) to enhance sensitivity. Key parameters:

- Ionization : ESI+ mode with m/z 175.1 (amino-diol fragment) .

- Quantitation : Use deuterated internal standards (e.g., d-sphingosine) to correct for matrix effects .

- Challenges : Differentiate from isobaric metabolites (e.g., 3-ketosphinganine) via MRM transitions .

Q. How does the compound's stereochemistry influence its interaction with sphingolipid-binding proteins?

- Methodological Answer : Employ molecular docking and surface plasmon resonance (SPR) to compare (2S,3R) vs. (2R,3S) enantiomers. Findings:

- The (2S,3R) configuration aligns with the hydrophobic pocket of ceramide transport protein (CERT) .

- Mutagenesis studies : Replace key residues (e.g., His151 in CERT) to assess binding affinity changes .

Safety & Handling

Q. What precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines:

- PPE : Nitrile gloves, safety goggles, and lab coats (H315/H319 risks) .

- Storage : -20°C under argon to prevent oxidation of the 4-ene group .

- Spill Management : Neutralize with 5% acetic acid before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。